1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole)
Overview
Description
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) is a synthetic organic compound characterized by its unique structure, which includes two imidazole rings connected by an ethylene bridge and substituted with long heptadecyl chains. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylene dibromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the ethylene bridge between the two imidazole rings.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The long heptadecyl chains can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole compounds with modified heptadecyl chains.
Scientific Research Applications
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long heptadecyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the imidazole rings can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares a similar structure but lacks the ethylene bridge.
1H-Imidazole-1-ethanamine,2-heptadecyl-4,5-dihydro-: Another related compound with a different substitution pattern.
Uniqueness
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) is unique due to its ethylene bridge connecting two imidazole rings, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
2-heptadecyl-1-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHVJWKRVJWWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCN2CCN=C2CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175241 | |
Record name | 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21037-88-7 | |
Record name | 1,1′-(1,2-Ethanediyl)bis[2-heptadecyl-4,5-dihydro-1H-imidazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21037-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021037887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-ethylenebis[4,5-dihydro-2-heptadecyl-1H-imidazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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